molecular formula C30H40ClN9O6 B236617 S-(6-Purinyl)glutathione CAS No. 136040-02-3

S-(6-Purinyl)glutathione

Cat. No. B236617
CAS RN: 136040-02-3
M. Wt: 425.4 g/mol
InChI Key: FFQGDEVBDCNBBY-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(6-Purinyl)glutathione, commonly referred to as SPG, is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic properties. SPG is a derivative of glutathione, a tripeptide composed of cysteine, glutamate, and glycine, which is involved in various physiological processes.

Mechanism of Action

The mechanism of action of SPG is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. SPG has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, SPG has been shown to inhibit the MAPK pathway, which is involved in the regulation of inflammation. Furthermore, SPG has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects:
SPG has various biochemical and physiological effects, including its antioxidant, anti-inflammatory, and neuroprotective effects. SPG has been shown to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress-induced damage. Additionally, SPG has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha and interleukin-6, which reduce inflammation. Furthermore, SPG has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

SPG has various advantages and limitations for lab experiments. One advantage is that SPG is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. Additionally, SPG is stable and can be easily synthesized using various methods. One limitation is that SPG is not readily available, which can limit its use in lab experiments. Additionally, the mechanism of action of SPG is not fully understood, which can limit its potential therapeutic applications.

Future Directions

There are various future directions for the research of SPG. One direction is to further investigate the mechanism of action of SPG, which can provide insights into its potential therapeutic properties. Additionally, future research can focus on the development of novel synthesis methods for SPG, which can increase its availability and reduce its cost. Furthermore, future research can focus on the evaluation of the safety and efficacy of SPG in various disease models, which can provide insights into its potential therapeutic applications.

Synthesis Methods

SPG can be synthesized using various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of purine nucleoside phosphorylase (PNP) and γ-glutamyl transpeptidase (GGT), which catalyze the conversion of purine nucleosides and glutathione into SPG. Chemical synthesis involves the use of various reagents, such as 6-chloropurine and glutathione, to produce SPG.

Scientific Research Applications

SPG has been extensively studied for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and neuroprotective effects. SPG has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, hepatocytes, and endothelial cells. Additionally, SPG has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, SPG has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by modulating various signaling pathways.

properties

CAS RN

136040-02-3

Molecular Formula

C30H40ClN9O6

Molecular Weight

425.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-2-amino-3-(7H-purin-6-ylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H19N7O6S/c16-7(15(27)28)1-2-9(23)22(3-10(24)25)14(26)8(17)4-29-13-11-12(19-5-18-11)20-6-21-13/h5-8H,1-4,16-17H2,(H,24,25)(H,27,28)(H,18,19,20,21)/t7-,8-/m0/s1

InChI Key

FFQGDEVBDCNBBY-YUMQZZPRSA-N

Isomeric SMILES

C1=NC2=C(N1)C(=NC=N2)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N

SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N

synonyms

S-(6-purinyl)glutathione

Origin of Product

United States

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